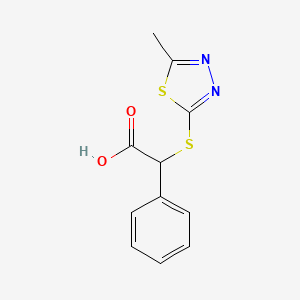
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid is an organic compound featuring a 1,3,4-thiadiazole ring, which is known for its diverse biological activities
Aplicaciones Científicas De Investigación
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mecanismo De Acción
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to show anticancer , antimicrobial , and antiepileptic properties, suggesting that they may interact with a variety of biological targets.
Mode of Action
1,3,4-thiadiazole derivatives have been shown to inhibit various isoforms of carbonic anhydrase , which could be a potential mode of action for this compound.
Biochemical Pathways
Given the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may influence a range of biochemical pathways.
Result of Action
Based on the reported bioactivity profiles of 1,3,4-thiadiazole derivatives , it can be inferred that this compound may have potential anticancer, antimicrobial, and antiepileptic effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid typically involves the functionalization of 2-mercapto-5-methyl-1,3,4-thiadiazole. One common method includes the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with phenylacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiadiazole derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: A precursor in the synthesis of 2-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)-2-phenylacetic acid.
5-Methyl-1,3,4-thiadiazole-2-thiol: Another thiadiazole derivative with similar biological activities.
2-Phenyl-1,3,4-thiadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S2/c1-7-12-13-11(16-7)17-9(10(14)15)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDVLZCFHFAIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC(C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
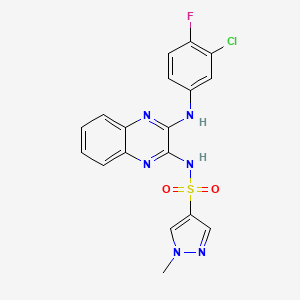
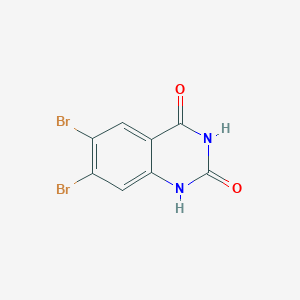
![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2485382.png)
![2,4,7-Trimethyl-6-[2-(2-oxopropoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2485384.png)
![6-Bromo-2-(difluoromethyl)-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B2485385.png)
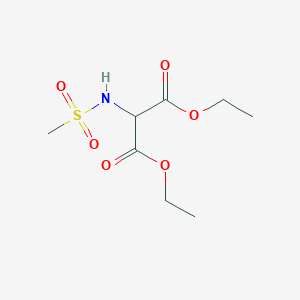
![1-[5-(3-chloro-4-methylphenyl)furan-2-carbothioyl]piperidine](/img/structure/B2485389.png)
![2-[5-(4-Fluorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2485390.png)
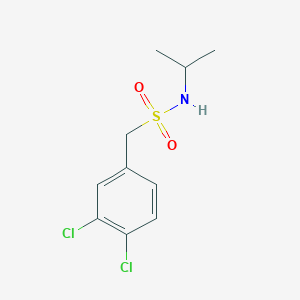
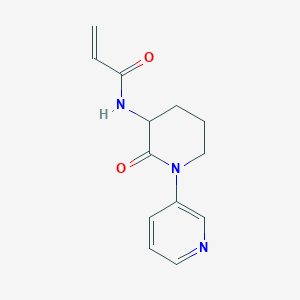
![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}acetamide](/img/structure/B2485396.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole](/img/structure/B2485397.png)
![ethyl 6-benzyl-2-(5,6-dihydro-1,4-dioxine-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485399.png)
![4-[[(Z)-3-(4-bromofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2485402.png)
